N1-Methyl Substitution Eliminates Hydrogen Bond Donor Capacity Relative to Unsubstituted Indole-2-carbohydrazide
1-Methyl-1H-indole-2-carbohydrazide differs from the unsubstituted parent compound (1H-indole-2-carbohydrazide, CAS 5055-39-0) by the presence of an N1-methyl group, which eliminates the indole NH proton and its associated hydrogen bond donor capacity . The unsubstituted analog possesses one additional hydrogen bond donor (HBD) from the indole NH, which can contribute to promiscuous binding, altered solubility, or unintended metal chelation in coordination chemistry applications . This structural distinction is relevant for medicinal chemistry campaigns where N-alkylation is employed to block metabolic soft spots or reduce off-target interactions mediated by the free NH [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | HBD count = 2 (hydrazide NH₂, hydrazide NH) |
| Comparator Or Baseline | 1H-Indole-2-carbohydrazide (CAS 5055-39-0): HBD count = 3 (hydrazide NH₂, hydrazide NH, indole NH) |
| Quantified Difference | Reduction of 1 hydrogen bond donor; elimination of indole NH proton |
| Conditions | Structural analysis based on molecular constitution |
Why This Matters
This differentiation is critical for lead optimization where N-methylation is a standard strategy to improve metabolic stability and reduce off-target pharmacology, making the compound a more appropriate scaffold than the unsubstituted analog for certain SAR explorations.
- [1] Mirfazli S, Kobarfard F, Firoozpour L, Asadipour A, Esfahanizadeh M, Tabib K, Shafiee A, Foroumadi A. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 2014, Vol. 22, p65-82. View Source
